
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate typically involves the construction of the triazole ring followed by the introduction of the acetamido and ester groups. One common method involves the reaction of 1-amino-1,2,4-triazole with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with methyl acrylate under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety. Continuous-flow methods are particularly useful for scaling up the production of triazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Industrial Chemistry: The compound is utilized in the development of new catalysts and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with metal ions present in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound also features a triazole ring and is used in similar applications.
3-Nitro-1H-1,2,4-triazol-1-yl derivatives: These compounds are known for their energetic properties and are used in the development of propellants.
Uniqueness
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetamido and ester groups allows for versatile chemical modifications and applications .
Properties
Molecular Formula |
C8H12N4O3 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12N4O3/c1-6(13)11-7(8(14)15-2)3-12-5-9-4-10-12/h4-5,7H,3H2,1-2H3,(H,11,13) |
InChI Key |
DOGMKDAQQRBKCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CN1C=NC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)
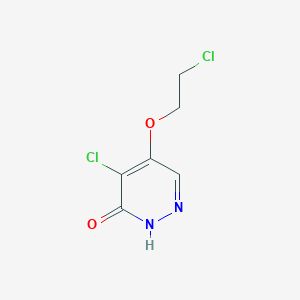
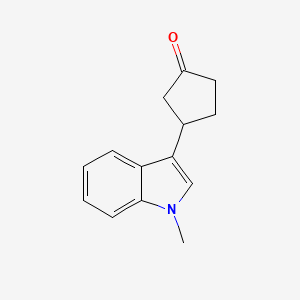
![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)


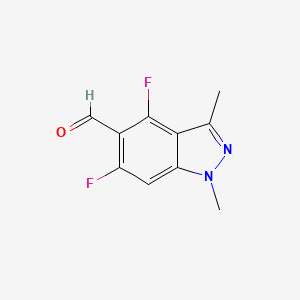
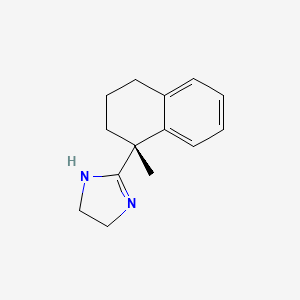
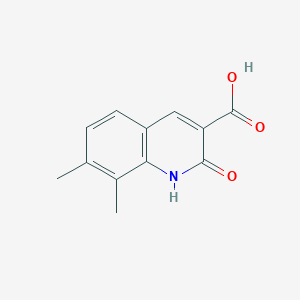

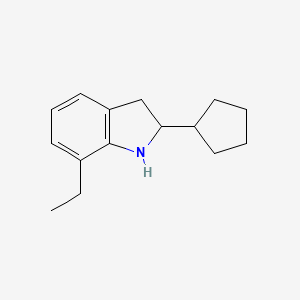
![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)
